![molecular formula C12H15Cl B6259990 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 1082399-52-7](/img/no-structure.png)
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
Scientific Research Applications
Hydrogen-Donor Solvent
Tetralin serves as a hydrogen-donor solvent. In processes like coal liquefaction , it acts as a source of molecular hydrogen (H₂). When tetralin interacts with coal, it enhances its solubility, facilitating the conversion of coal into more soluble products .
Alternative to Turpentine in Paints and Waxes
Due to its solvency properties, tetralin has been explored as an alternative to turpentine in the formulation of paints and waxes. It can dissolve various resins and additives, making it a potential replacement for traditional solvents .
Chemical Synthesis
Tetralin plays a role in laboratory synthesis. For instance:
- Hydrogen Bromide Synthesis : Tetralin reacts with bromine to produce hydrogen bromide (HBr). The moderate strength of benzylic C-H bonds in tetralin facilitates this reaction .
- Darzens Tetralin Synthesis : Named after Auguste Georges Darzens, this reaction allows the preparation of tetralin derivatives by intramolecular electrophilic aromatic substitution of 1-aryl-pent-4-ene using concentrated sulfuric acid .
Coolant in Sodium-Cooled Fast Reactors
Historically, tetralin served as a secondary coolant in sodium-cooled fast reactors . It helped keep sodium seals around pump impellers solidified. However, its use has been largely replaced by NaK (sodium-potassium alloy) for this purpose .
Biodegradation Studies
Researchers have investigated the degradation of tetralin by microorganisms such as Corynebacterium sp. strain C125 . Additionally, pyrolysis studies have explored its transformation pathways .
Thermodynamic Property Data
Tetralin’s thermodynamic properties have been critically evaluated, providing valuable data for researchers working with organic compounds .
Gonçalves, F. A., Hamano, K., & Sengers, J. V. (1989). Density and viscosity of tetralin and trans-decalin. International Journal of Thermophysics, 10(4), 845. DOI: 10.1007/BF00514480 Sigma-Aldrich. (2024). 1,2,3,4-Tetrahydronaphthalene ReagentPlus, 99%. Link NIST ThermoData Engine. (n.d.). 1,2,3,4-tetrahydronaphthalene - Critically Evaluated Thermodynamic Property Data. Link
Mechanism of Action
Target of Action
The primary targets of 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. This compound is a derivative of tetralin , which is a partially hydrogenated derivative of naphthalene . Tetralin is used as a hydrogen-donor solvent
Mode of Action
It is known that tetralin, the parent compound, acts as a hydrogen-donor solvent
Biochemical Pathways
The biochemical pathways affected by 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene are not well-documented. As a derivative of tetralin, it might be involved in similar biochemical processes. Tetralin is used in coal liquefaction , suggesting that it might interact with biochemical pathways related to hydrogen transfer.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene are not well-studied. Given its structural similarity to tetralin, it might share some of its pharmacokinetic properties. Tetralin is a colorless liquid and is insoluble in water , which might affect its absorption and distribution.
Result of Action
As a derivative of tetralin, it might have similar effects, such as acting as a hydrogen-donor solvent . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. For instance, tetralin has a boiling point of 206 to 208 °C , suggesting that high temperatures might influence its stability and efficacy.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene involves the alkylation of 1,2,3,4-tetrahydronaphthalene with chloromethane in the presence of a strong base.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Chloromethane", "Sodium hydroxide" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydronaphthalene in anhydrous ether.", "2. Add sodium hydroxide to the solution and stir until dissolved.", "3. Slowly add chloromethane to the solution while stirring.", "4. Continue stirring for several hours at room temperature.", "5. Filter the mixture to remove any solids.", "6. Wash the organic layer with water and dry over anhydrous magnesium sulfate.", "7. Remove the solvent under reduced pressure to obtain 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene as a colorless liquid." ] } | |
CAS RN |
1082399-52-7 |
Product Name |
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene |
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.7 |
Purity |
91 |
Origin of Product |
United States |
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